Methyl 2,4-difluoro-5-vinylbenzoate
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Overview
Description
Methyl 2,4-difluoro-5-vinylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two fluorine atoms and a vinyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-difluoro-5-vinylbenzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boron reagent is coupled with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous-flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-difluoro-5-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Methyl 2,4-difluoro-5-vinylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2,4-difluoro-5-vinylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The presence of fluorine atoms and a vinyl group enhances its reactivity and allows for selective modifications. The molecular targets and pathways involved in its reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-difluorobenzoate: Lacks the vinyl group, resulting in different reactivity and applications.
Methyl 2,4-dichloro-5-vinylbenzoate:
Methyl 2,4-difluoro-5-ethylbenzoate: Has an ethyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness
Methyl 2,4-difluoro-5-vinylbenzoate is unique due to the combination of fluorine atoms and a vinyl group, which imparts distinct chemical properties. This combination allows for selective reactions and modifications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 5-ethenyl-2,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-3-6-4-7(10(13)14-2)9(12)5-8(6)11/h3-5H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNYKUHGPMKCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C=C)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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